molecular formula C20H16FN5OS B2884800 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 893934-60-6

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2884800
CAS No.: 893934-60-6
M. Wt: 393.44
InChI Key: IUKSNMWBXUSFPA-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a sulfanyl-N-(4-methylphenyl)acetamide moiety

Preparation Methods

The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and ethyl acetoacetate under acidic conditions.

  • Introduction of the Sulfanyl Group: : The next step involves the introduction of the sulfanyl group. This is typically achieved through a nucleophilic substitution reaction using a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.

  • Acetylation: : The final step involves the acetylation of the intermediate product to form the desired compound. This is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

  • Hydrolysis: : Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide group and formation of the corresponding carboxylic acid.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors.

  • Medicine: : The compound has potential applications in medicinal chemistry. It is being explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:

  • Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share the same core structure but differ in the substituents attached to the core. They are studied for their potential as kinase inhibitors and anticancer agents.

  • Fluorophenyl Compounds: : Compounds containing the fluorophenyl group are known for their enhanced stability and bioavailability. They are used in various pharmaceutical applications.

  • Sulfanylacetamide Derivatives: : These compounds are characterized by the presence of a sulfanyl group and an acetamide moiety. They are studied for their potential as antimicrobial and anti-inflammatory agents.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-2-6-15(7-3-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSNMWBXUSFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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